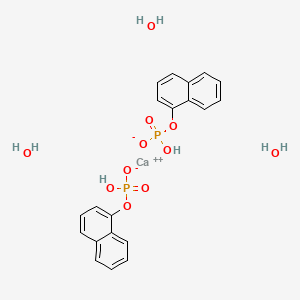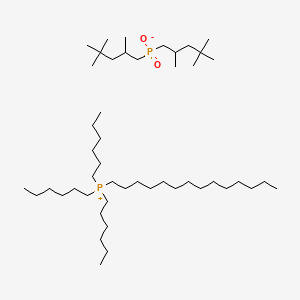
N-Benzyl-N,N-dibutylbutan-1-aminium iodide
Overview
Description
“N-Benzyl-N,N-dibutylbutan-1-aminium iodide” is an organic salt compound . It is also known by other names such as “benzyltri-n-butylammonium iodide”, “benzyl tributylammonium iodide”, “benzyltributylazanium iodide”, and “benzyltributylammonium iodide” among others .
Molecular Structure Analysis
The molecular formula of “this compound” is C19H34IN . The InChI Key is QVGHRPSUYBFXLH-UHFFFAOYSA-M . The SMILES string representation is CCCC [N+] (CCCC) (CCCC)CC1=CC=CC=C1. [I-] .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 403.392 g/mol . The compound has a melting point range of 143°C to 145°C .Scientific Research Applications
Transition-Metal-Free Catalysis
Research has highlighted the effectiveness of iodide-based catalysts in facilitating various chemical transformations. For instance, in the field of oxidative amination of heteroarenes, such as benzoxazoles, a study demonstrated that catalytic amounts of tetrabutylammonium iodide, combined with aqueous solutions of H₂O₂ or TBHP as co-oxidants, can achieve high yields of 2-aminobenzoxazoles under mild reaction conditions. This metal-free approach underscores the potential of iodide catalysts in organic synthesis, offering a green alternative to traditional metal-based catalysis (Tanja Froehr et al., 2011).
Electrochemical Methods
In another study, the electrochemical oxidation of toluene derivatives in the presence of N-tosyldiphenylsulfilimine and subsequent treatment with tetrabutylammonium iodide under non-electrolytic conditions led to the formation of N-tosylbenzylamines. This represents a metal- and chemical-oxidant-free strategy for benzylic C-H amination, showcasing the versatility of iodide catalysts in electrochemical applications for synthesizing benzylamines from functionalized toluene derivatives (Ryutaro Hayashi et al., 2017).
Amination Reactions and Novel Compounds Synthesis
Iodide salts have been used effectively in amination reactions involving aryl halides and nitrogen-containing substrates. For example, palladium/imidazolium salt systems have facilitated nucleophilic N-heterocyclic carbenes as catalyst modifiers in the amination of aryl chlorides, bromides, and iodides. This method has broad applicability in synthesizing complex amines and nitrogen-containing compounds, further demonstrating the utility of iodide catalysts in organic synthesis (G. Grasa et al., 2001).
Microwave-Promoted Synthesis
The microwave-promoted aminocarbonylation of aryl halides in water, catalyzed by palladium and using solid Mo(CO)6 as the CO source, represents an innovative approach to synthesizing benzamides. This method highlights the efficiency and environmental benefits of using water as the solvent and microwave heating to facilitate rapid and high-yield reactions, again leveraging the capabilities of iodide in catalytic processes (Xiongyu Wu et al., 2006).
Safety and Hazards
“N-Benzyl-N,N-dibutylbutan-1-aminium iodide” is toxic if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and calling a poison center or doctor if swallowed .
Mechanism of Action
Target of Action
N-Benzyl-N,N-dibutylbutan-1-aminium iodide, also known as benzyl tributylammonium iodide, is a type of quaternary ammonium compound Quaternary ammonium compounds are generally known to interact with a variety of biological targets, including proteins and lipids, due to their cationic nature .
Mode of Action
It is known that benzyl tributylammonium iodide acts as a phase transfer catalyst . In this role, it facilitates the migration of a reactant from one phase into another where reaction can take place. It is also used as a hydrogen bond acceptor in the synthesis of new series of deep eutectic solvents .
Biochemical Pathways
As a phase transfer catalyst, it could potentially influence a wide range of reactions and pathways by enhancing the solubility and reactivity of certain compounds .
Pharmacokinetics
As a quaternary ammonium compound, it is likely to have low bioavailability due to its poor absorption and extensive ionization .
Result of Action
As a phase transfer catalyst, it could potentially enhance the efficiency of various chemical reactions, leading to increased yields and reduced reaction times .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of phase transfer catalysis can be affected by factors such as temperature, pH, and the presence of other ions .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with enzymes such as imine reductase, playing a role in the synthesis of N-benzyl cyclo-tertiary amines
Cellular Effects
It is known that its derivatives have shown potential anticancer activity, selectively killing tumor cells and suppressing tumor growth . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
It is known to participate in free radical reactions . In these reactions, N-Benzyl-N,N-dibutylbutan-1-aminium iodide loses a hydrogen atom, forming a radical that can participate in further reactions
Dosage Effects in Animal Models
Some of its derivatives have shown potent protection across important animal acute seizure models
properties
IUPAC Name |
benzyl(tributyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N.HI/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGHRPSUYBFXLH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583501 | |
| Record name | N-Benzyl-N,N-dibutylbutan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60754-76-9 | |
| Record name | N-Benzyl-N,N-dibutylbutan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltributylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]-](/img/structure/B1591237.png)








